E3 ligase Ligand 8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

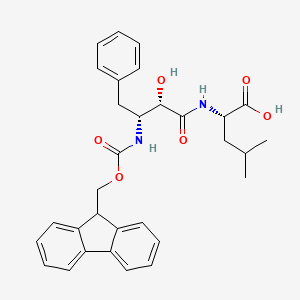

IUPAC Name |

(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKHBFJZCIEBJE-PKTNWEFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of E3 Ligase Ligand 8 (LL-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "E3 ligase Ligand 8" (LL-8) is a hypothetical molecule created for this guide. The data and experimental details provided are representative examples based on known mechanisms of Cereblon (CRBN)-recruiting protein degraders.

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1][2]. This approach utilizes the cell's own protein disposal machinery, primarily the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs)[1][2][3]. This guide provides a comprehensive overview of the mechanism of action for a hypothetical E3 ligase ligand, LL-8, designed to degrade the fictitious oncogenic Target Protein X (TPX) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.

LL-8 is a heterobifunctional small molecule, also known as a Proteolysis Targeting Chimera (PROTAC), composed of a ligand that binds to the CRBN E3 ligase and another that binds to TPX, connected by a chemical linker. The primary mechanism of action involves the LL-8-mediated formation of a stable ternary complex between TPX and CRBN. This proximity induces the polyubiquitination of TPX, marking it for degradation by the 26S proteasome. This guide details the molecular interactions, signaling pathways, and experimental methodologies used to characterize the efficacy and mechanism of LL-8.

Mechanism of Action of LL-8

The cornerstone of LL-8's function is its ability to hijack the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. This complex consists of the substrate receptor Cereblon (CRBN), DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and regulator of cullins 1 (ROC1). In its native state, this complex ubiquitinates endogenous substrates. LL-8 redirects this activity towards TPX.

The key steps in the mechanism of action are as follows:

-

Binary Complex Formation: LL-8, upon entering the cell, can independently bind to either CRBN or TPX, forming binary complexes.

-

Ternary Complex Formation: The crucial step is the formation of a stable TPX-LL-8-CRBN ternary complex. The stability and formation rate of this complex are critical determinants of degradation efficiency. The linker composition and length play a significant role in optimizing the orientation and interactions between TPX and CRBN within this complex.

-

Polyubiquitination of TPX: Once the ternary complex is formed, the E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the surface of TPX. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated TPX is then recognized and degraded by the 26S proteasome into small peptides.

-

Catalytic Cycle: LL-8 is not consumed in this process and is released after ubiquitination, allowing it to engage in further rounds of TPX degradation, thus acting catalytically.

This process is often subject to a "hook effect," where at very high concentrations, the formation of binary complexes (LL-8-TPX and LL-8-CRBN) is favored over the productive ternary complex, leading to reduced degradation efficiency.

Signaling Pathways

Hypothetical TPX Signaling Pathway

Target Protein X (TPX) is a hypothetical kinase involved in a pro-survival signaling cascade. In this model, TPX is activated by an upstream growth factor receptor (GFR). Upon activation, TPX phosphorylates and activates the transcription factor "Signal Transducer Y" (STY), which then translocates to the nucleus and promotes the expression of anti-apoptotic genes like BCL-2.

Figure 1: Hypothetical signaling pathway of Target Protein X (TPX).

LL-8 Mechanism of Action Pathway

The following diagram illustrates the catalytic cycle of LL-8-mediated degradation of TPX.

Figure 2: Catalytic cycle of LL-8-mediated TPX degradation.

Quantitative Data Summary

The efficacy of LL-8 has been characterized through a series of biophysical and cellular assays. The key quantitative parameters are summarized below.

Table 1: Biophysical Characterization of LL-8

| Parameter | Method | Value | Description |

| Binding Affinity (KD) | |||

| LL-8 to CRBN | SPR | 150 nM | Affinity of LL-8 for the E3 ligase. |

| LL-8 to TPX | ITC | 85 nM | Affinity of LL-8 for the target protein. |

| Ternary Complex | |||

| Cooperativity (α) | ITC | 5.2 | A value >1 indicates positive cooperativity in ternary complex formation. |

| Ternary Complex KD | TR-FRET | 12 nM | Dissociation constant of the fully formed ternary complex. |

Table 2: Cellular Activity of LL-8 in Cancer Cell Line HCT116

| Parameter | Method | Value | Description |

| Degradation | |||

| DC50 (24h) | Western Blot | 25 nM | Concentration of LL-8 required to degrade 50% of TPX after 24 hours. |

| Dmax (24h) | Western Blot | >95% | Maximum percentage of TPX degradation achieved. |

| t1/2 of Degradation | Time-course WB | 4 hours | Time required to degrade 50% of TPX at 100 nM LL-8. |

| Phenotypic Effect | |||

| IC50 | CellTiter-Glo | 40 nM | Concentration of LL-8 that inhibits cell viability by 50% after 72 hours. |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and a clear understanding of the data generation process.

Surface Plasmon Resonance (SPR) for Binary Binding Affinity

-

Objective: To determine the binding affinity (KD) of LL-8 to immobilized CRBN.

-

Instrumentation: Biacore T200 (Cytiva).

-

Procedure:

-

Immobilization: Recombinant human CRBN-DDB1 complex is immobilized on a CM5 sensor chip via amine coupling to a level of ~8000 response units (RU). A reference channel is prepared similarly without the protein.

-

Analyte Preparation: LL-8 is serially diluted in running buffer (HBS-EP+) to concentrations ranging from 1 µM to 7.8 nM.

-

Binding Measurement: Dilutions of LL-8 are injected over the sensor and reference channels at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second dissociation phase with running buffer.

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

-

Objective: To measure the binding affinity of LL-8 to TPX and determine the cooperativity of ternary complex formation.

-

Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical).

-

Procedure:

-

Binary Titration (LL-8 into TPX):

-

The sample cell is filled with 10 µM recombinant TPX.

-

The syringe is loaded with 100 µM LL-8.

-

19 injections of 2 µL are performed at 25°C.

-

The resulting thermogram is integrated and fitted to a one-site binding model to determine KD, enthalpy (ΔH), and stoichiometry (n).

-

-

Ternary Titration (LL-8 into TPX + CRBN):

-

The sample cell is filled with 10 µM TPX and 12 µM CRBN-DDB1 complex.

-

The titration is repeated as in the binary experiment.

-

The cooperativity factor (α) is calculated as the ratio of the binary KD (LL-8 to TPX) to the apparent KD in the presence of CRBN.

-

-

Western Blot for Cellular Protein Degradation (DC50)

-

Objective: To quantify the concentration-dependent degradation of TPX by LL-8 in cells.

-

Procedure:

-

Cell Culture: HCT116 cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Treatment: Cells are treated with a serial dilution of LL-8 (e.g., 1 µM to 0.1 nM) or DMSO as a vehicle control for 24 hours.

-

Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and incubated with primary antibodies against TPX (e.g., 1:1000) and a loading control like GAPDH (e.g., 1:5000), followed by HRP-conjugated secondary antibodies.

-

Detection & Analysis: Bands are visualized using an ECL substrate and imaged. Band intensities are quantified, and the TPX signal is normalized to the loading control. The DC50 value is calculated by fitting the data to a four-parameter logistic curve.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for characterizing a novel protein degrader like LL-8.

Figure 3: Standard experimental workflow for degrader characterization.

Conclusion

The hypothetical E3 ligase ligand LL-8 exemplifies the powerful mechanism of targeted protein degradation. By inducing the formation of a ternary complex with the target protein TPX and the CRBN E3 ligase, LL-8 effectively co-opts the cellular UPS to achieve potent and selective degradation of its target. The comprehensive characterization through biophysical, cellular, and in vivo assays provides a robust understanding of its mechanism of action and therapeutic potential. This guide serves as a technical framework for researchers engaged in the discovery and development of novel protein degraders.

References

An In-depth Technical Guide to E3 Ligase Ligand 8 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein. This guide provides a comprehensive technical overview of "E3 ligase Ligand 8," an Inhibitor of Apoptosis Protein (IAP) ligand, and its application in the development of IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).

The primary focus of this guide is the work detailed by Shibata N, et al. in their seminal 2018 publication in the Journal of Medicinal Chemistry, which describes the development of potent androgen receptor (AR) degraders using IAP ligands.[1] "this compound" is a key building block in the synthesis of these degraders, and this document will dissect the available data and methodologies to provide a practical resource for researchers in the field.

Core Concepts: The SNIPER Mechanism of Action

SNIPERs function by inducing the formation of a ternary complex between the target protein, the SNIPER molecule, and an IAP E3 ligase (such as cIAP1 or XIAP). This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Quantitative Data: SNIPER(AR)-51

The research by Shibata et al. culminated in the development of a highly potent androgen receptor degrader, SNIPER(AR)-51 , which incorporates an IAP ligand derived from "this compound".[1] The following tables summarize the key quantitative data for this compound.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER(AR)-51 | Androgen Receptor | 22Rv1 | 3 | >90 | [1] |

| Compound | IAP Ligand Binding Affinity (IC50, nM) | Reference |

| IAP Ligand in SNIPER(AR)-51 | 1.8 (cIAP1), 5.7 (cIAP2), 110 (XIAP) | [1] |

| Compound | Effect on Cell Proliferation (GI50, nM) | Reference |

| SNIPER(AR)-51 | 3.1 (22Rv1), 1.9 (LNCaP-AR) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of targeted protein degradation studies. The following protocols are based on the experimental procedures described in Shibata N, et al., J Med Chem, 2018.

Western Blotting for Androgen Receptor Degradation

This protocol is used to quantify the reduction in androgen receptor protein levels following treatment with an IAP-based PROTAC.

a. Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., 22Rv1) in 6-well plates at a density of 2 x 10^5 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with the desired concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

b. Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 100 µL of RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

IAP Ligand Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of the IAP ligand portion of the SNIPER to its target IAP protein.

a. Reagents:

-

Fluorescently labeled tracer peptide that binds to the IAP protein.

-

Recombinant IAP protein (e.g., cIAP1).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Test compounds (IAP ligand or SNIPER).

b. Procedure:

-

Prepare a serial dilution of the test compound.

-

In a black microplate, add the assay buffer, fluorescent tracer, and IAP protein.

-

Add the test compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

c. Data Analysis:

-

The decrease in fluorescence polarization upon displacement of the tracer by the test compound is measured.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

This assay determines the effect of the SNIPER compound on the growth of cancer cells.

a. Procedure:

-

Seed cells (e.g., 22Rv1) in a 96-well plate at an appropriate density.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of the SNIPER compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

b. Data Analysis:

-

The luminescence signal is proportional to the number of viable cells.

-

The GI50 (concentration that causes 50% growth inhibition) is calculated from the dose-response curve.

Conclusion

"this compound," as a precursor to the IAP-binding moiety in SNIPERs like SNIPER(AR)-51, represents a valuable tool in the development of novel therapeutics for targeted protein degradation. The data and protocols presented in this guide, primarily derived from the foundational work of Shibata et al., provide a solid framework for researchers to design and execute their own studies in this exciting and rapidly advancing field. The successful degradation of the androgen receptor highlights the potential of IAP-based PROTACs to target and eliminate key drivers of disease, opening new avenues for drug discovery.

References

The Discovery and Synthesis of an IAP Ligand for Targeted Protein Degradation: A Technical Overview of E3 Ligase Ligand 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein, thereby initiating its ubiquitination and subsequent degradation by the proteasome. This technical guide focuses on "E3 ligase Ligand 8," a key building block for the synthesis of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase.

The discovery and characterization of this compound are detailed in the work of Shibata et al. in their 2018 publication in the Journal of Medicinal Chemistry, titled "Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands."[1] This research led to the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of PROTACs that utilize IAP ligands to induce the degradation of the androgen receptor (AR), a key driver in prostate cancer. This compound is a crucial intermediate in the synthesis of these potent AR degraders.

Discovery and Rationale

The development of this compound was part of a broader effort to expand the arsenal (B13267) of E3 ligase ligands available for PROTAC design beyond the commonly used ligands for VHL and Cereblon. The rationale was to leverage the E3 ligase activity of IAPs, which are often overexpressed in cancer cells, to induce the degradation of oncoproteins.[2] The researchers focused on derivatives of bestatin (B1682670), a known inhibitor of aminopeptidases that also exhibits affinity for the BIR3 domain of cIAP1.[3][4] By modifying the bestatin scaffold, the aim was to create a versatile building block that could be readily incorporated into PROTACs. This compound, with its Fmoc-protected amine, was designed as a key intermediate for solid-phase or solution-phase peptide synthesis, allowing for the straightforward attachment of a linker and a target-binding ligand.

Synthesis and Characterization

This compound, chemically known as (S)-2-((2S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid, is synthesized through a multi-step process. The detailed experimental protocol for its synthesis is provided below.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Method | Reference |

| Molecular Formula | C31H34N2O6 | - | [4] |

| Molecular Weight | 530.62 g/mol | - | |

| CAS Number | 1225383-33-4 | - |

It is important to note that as an intermediate, the primary biological activity of this compound is realized upon its incorporation into a final PROTAC molecule. The binding affinity of the deprotected bestatin-derived warhead to IAP proteins is a critical parameter.

| Compound | Target | Binding Affinity (IC50) | Assay Type |

| Methyl bestatin | cIAP1 BIR3 | ~5 µM | TR-FRET |

This data is for the parent compound, methyl bestatin, and is indicative of the binding affinity of the active moiety of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on standard peptide coupling procedures. The following is a representative protocol derived from the methodologies described for similar compounds.

Materials:

-

(2S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

-

(S)-2-amino-4-methylpentanoic acid (L-Leucine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography).

Procedure:

-

Activation: To a solution of (2S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C. Stir the mixture for 30 minutes.

-

Coupling: In a separate flask, dissolve L-Leucine methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add TEA (2.5 eq). Cool the solution to 0 °C and add the activated ester solution from step 1.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the methyl ester of this compound.

-

Saponification: Dissolve the purified methyl ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Workup and Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound as a solid.

Visualizations

Signaling Pathway of IAP-mediated Protein Degradation

Caption: IAP-mediated protein degradation pathway initiated by a SNIPER PROTAC.

Experimental Workflow for SNIPER Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of SNIPERs using this compound.

Conclusion

This compound represents a valuable chemical tool for the development of IAP-recruiting PROTACs. Its design as a stable, protected intermediate facilitates the modular synthesis of a diverse range of protein degraders. The work by Shibata and colleagues has demonstrated the utility of this and similar IAP ligands in creating potent and selective degraders of the androgen receptor, highlighting the potential of this class of molecules for the treatment of prostate cancer and other diseases driven by aberrant protein expression. The detailed protocols and data presented herein provide a foundation for researchers to utilize this compound in their own targeted protein degradation campaigns.

References

- 1. Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of E3 Ligase Ligand 8 to IAP E3 Ligases

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 ligase Ligand 8 (CAS: 1225383-33-4), a derivative of bestatin (B1682670), is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it functions as a recruiter of Inhibitor of Apoptosis (IAP) E3 ubiquitin ligases. This technical guide provides a comprehensive overview of the binding affinity of this compound and related bestatin-based ligands to their E3 ligase targets, along with detailed experimental protocols for determining these interactions. Such data is pivotal for the rational design and optimization of PROTACs for targeted protein degradation.

This compound: Targeting IAP E3 Ligases

This compound is a bestatin-based small molecule designed to engage with the BIR3 domain of IAP E3 ligases, primarily the cellular inhibitor of apoptosis protein 1 (cIAP1). Its incorporation into PROTACs, such as in the context of Specific and Nongonetic IAP-dependent Protein Erasers (SNIPERs), enables the recruitment of cIAP1 to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of that target. The development of SNIPERs for the degradation of the androgen receptor, as detailed by Shibata N, et al., highlights the utility of this ligand in targeted cancer therapy.

Quantitative Binding Affinity Data

For the purpose of this guide, we present representative binding affinity data for bestatin-based IAP ligands from published literature to illustrate the typical range of potencies.

| Ligand/Compound | E3 Ligase Target | Binding Affinity Metric | Value | Reference |

| Methyl Bestatin (MeBS) | cIAP1 (BIR3) | Kd | ~µM range | Inferred from various studies on bestatin-based PROTACs. Precise Kd for the binary interaction is not consistently reported. |

| SNIPER(ER)-87 | IAPs | IC50 (ERα degradation) | 97 nM | This value represents the potency of the entire PROTAC molecule in inducing protein degradation, not the direct binding affinity of the IAP ligand to the E3 ligase.[1] |

| SNIPER(ABL)-039 | cIAP1, cIAP2, XIAP | IC50 | 10 nM, 12 nM, 50 nM | These values reflect the binding affinity of the LCL161 derivative IAP ligand component of the PROTAC to the respective IAP proteins.[2] |

Note: It is crucial to distinguish between the binding affinity of the E3 ligase ligand to its target and the degradation potency (DC50) or inhibitory concentration (IC50) of the entire PROTAC molecule. The latter is influenced by multiple factors, including ternary complex formation and cellular permeability.

Experimental Protocols

The determination of the binding affinity of E3 ligase ligands to their target proteins is fundamental for PROTAC development. Below are detailed methodologies for key experiments used to quantify these interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Protein and Ligand Preparation:

-

Express and purify the recombinant BIR3 domain of the target IAP protein (e.g., cIAP1). The protein should be extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

-

Dissolve the E3 ligase ligand (e.g., a bestatin derivative) in the same ITC buffer. A small percentage of DMSO may be used for solubility, ensuring the same concentration is present in the protein solution to minimize artifacts.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

-

Load the ligand solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

A control experiment with ligand injected into buffer should be performed to subtract the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction (kon and koff) and the equilibrium dissociation constant (Kd).

Methodology:

-

Chip Preparation:

-

Immobilize the purified BIR3 domain of the IAP protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the E3 ligase ligand in a suitable running buffer (e.g., HBS-EP+).

-

Inject the ligand solutions over the sensor chip at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the chip surface between injections using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon and koff) and calculate the Kd (koff/kon).

-

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in polarization of fluorescent light emitted from a fluorescently labeled tracer upon binding to a larger protein. This method is well-suited for competitive binding assays to determine the affinity of unlabeled ligands.

Methodology:

-

Assay Components:

-

Purified BIR3 domain of the IAP protein.

-

A fluorescently labeled tracer that binds to the BIR3 domain (e.g., a fluorescently tagged bestatin derivative).

-

The unlabeled E3 ligase ligand to be tested.

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of the BIR3 protein and the fluorescent tracer.

-

Add a serial dilution of the unlabeled E3 ligase ligand.

-

Incubate the plate to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 value can be converted to a Ki (inhibition constant), which is an estimate of the Kd, using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

-

Signaling Pathways and Experimental Workflows

The recruitment of IAP E3 ligases by ligands like this compound initiates a cascade of events leading to targeted protein degradation. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these ligands.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for determining binding affinity.

Conclusion

This compound is a valuable tool for inducing targeted protein degradation through the recruitment of IAP E3 ligases. While specific, publicly available binding affinity data for this particular ligand remains elusive, the established high affinity of related bestatin-based compounds for IAP proteins underscores its potential. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding of this compound and other novel ligands, thereby facilitating the development of next-generation PROTAC therapeutics. Accurate determination of binding affinity is a cornerstone of this process, enabling the optimization of PROTAC potency and selectivity.

References

"E3 ligase Ligand 8" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand 8 is a crucial chemical entity in the field of targeted protein degradation. It functions as a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This ligand is integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are engineered to selectively eliminate disease-causing proteins by coopting the cellular machinery for protein degradation. This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in the context of targeted protein degradation, with a focus on its role in the degradation of the Androgen Receptor (AR).

Chemical Structure and Properties

This compound, also referred to as compound 8 in seminal literature, possesses a well-defined chemical structure that facilitates its interaction with the IAP E3 ligase.

| Property | Value | Reference |

| CAS Number | 1225383-33-4 | [1][2] |

| Molecular Formula | C31H34N2O6 | [2] |

| Molecular Weight | 530.6 g/mol | [2] |

| IUPAC Name | (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid | N/A |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24">C@HO | N/A |

Mechanism of Action: Role in SNIPER-mediated Androgen Receptor Degradation

This compound serves as the IAP-recruiting moiety in SNIPER molecules designed to target the Androgen Receptor (AR) for degradation. The SNIPER-AR molecule is a heterobifunctional chimera comprising three key components:

-

An AR Ligand: This portion of the molecule binds specifically to the Androgen Receptor.

-

This compound: This moiety binds to the IAP E3 ubiquitin ligase.

-

A Linker: A chemical linker connects the AR ligand and this compound.

The formation of a ternary complex between the AR, the SNIPER molecule, and the IAP E3 ligase is the critical event that initiates the degradation process. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR. The resulting polyubiquitinated AR is then recognized and degraded by the 26S proteasome.

Figure 1. Mechanism of SNIPER(AR)-mediated degradation of the Androgen Receptor.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of SNIPERs utilizing this compound. Specific details should be optimized based on the cell lines and reagents used.

Western Blotting for Androgen Receptor Degradation

This assay is used to quantify the reduction in AR protein levels following treatment with a SNIPER compound.

Methodology:

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) and allow them to adhere. Treat the cells with varying concentrations of the SNIPER(AR) compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for AR and the loading control. Normalize the AR band intensity to the loading control to determine the relative decrease in AR protein levels. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Figure 2. Workflow for Western Blotting to assess AR degradation.

Immunoprecipitation for Ubiquitination Analysis

This experiment is designed to demonstrate that the degradation of AR is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the SNIPER(AR) compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to preserve ubiquitin linkages.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for the Androgen Receptor overnight at 4°C with gentle rotation.

-

Add protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Perform SDS-PAGE and western blotting as described above.

-

Probe the membrane with an antibody that recognizes ubiquitin to detect the presence of a ubiquitin smear, which is indicative of polyubiquitinated AR.

-

Figure 3. Workflow for Immunoprecipitation to detect AR ubiquitination.

Conclusion

This compound is a valuable tool for researchers in the field of targeted protein degradation. Its ability to recruit the IAP E3 ligase has been effectively demonstrated in the development of SNIPERs for the degradation of the Androgen Receptor. The experimental protocols outlined in this guide provide a framework for the evaluation of novel protein degraders that incorporate this ligand. Further research and optimization of PROTACs and SNIPERs utilizing this compound hold significant promise for the development of novel therapeutics for a range of diseases driven by aberrant protein expression.

References

E3 Ligase Ligand 8: A Core Component for Targeted Protein Degradation

CAS Number: 1225383-33-4

Chemical Name: (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid

This technical guide provides a comprehensive overview of E3 Ligase Ligand 8, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This compound serves as a high-affinity anchor to an E3 ubiquitin ligase, specifically targeting the Inhibitor of Apoptosis Proteins (IAPs).

This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. It consolidates available data on the compound's properties, its role in the broader context of PROTACs, and general methodologies for its application.

Core Properties and Function

This compound is a synthetic molecule designed to bind to the BIR (Baculoviral IAP Repeat) domains of IAP E3 ubiquitin ligases.[1] By incorporating this ligand into a PROTAC, researchers can recruit IAPs to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1225383-33-4 | Multiple |

| Molecular Formula | C₃₁H₃₄N₂O₆ | Multiple |

| Molecular Weight | 530.61 g/mol | Multiple |

| Appearance | White to off-white solid | Generic |

| Purity | Typically >98% | Commercial Suppliers |

| Solubility | Soluble in DMSO, PEG300 | [1] |

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules consisting of a ligand for a target protein, a linker, and a ligand for an E3 ligase, such as this compound. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical step in initiating protein degradation.

Below is a logical workflow illustrating the mechanism of action of a PROTAC incorporating this compound.

Signaling Pathways

By inducing the degradation of specific proteins, PROTACs utilizing this compound can modulate various signaling pathways. IAPs are key regulators of apoptosis and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, PROTACs that recruit IAPs can be designed to either promote or inhibit these pathways, depending on the targeted protein of interest.

The diagram below illustrates the general involvement of IAPs in the canonical NF-κB signaling pathway, which can be influenced by IAP-recruiting PROTACs.

Experimental Protocols

PROTAC Synthesis

The synthesis of a PROTAC involves the conjugation of the target protein ligand, the linker, and this compound. The Fmoc protecting group on this compound would typically be removed to allow for coupling to the linker.

In Vitro and Cellular Assays

The following is a generalized workflow for evaluating the biological activity of a newly synthesized IAP-recruiting PROTAC.

Note on Data Availability: As of the latest update, specific, peer-reviewed quantitative data (e.g., Ki, KD, DC₅₀, IC₅₀) and detailed experimental protocols for PROTACs synthesized using this compound (CAS 1225383-33-4) are not publicly available. The information presented herein is based on the known function of IAP ligands in the context of PROTAC technology and general methodologies in the field. Researchers are encouraged to perform their own comprehensive characterization of any PROTACs developed with this ligand.

References

E3 Ligase Ligands in Cancer Research: A Technical Guide to PROTAC Technology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted cancer therapy is continuously evolving, with a pressing need for novel modalities that can overcome the limitations of traditional small-molecule inhibitors, such as drug resistance and the challenge of targeting "undruggable" proteins. Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting a target protein's function, hijacks the cell's own protein disposal machinery to induce its degradation. This guide provides a comprehensive technical overview of the core principles of PROTAC technology, with a particular focus on the pivotal role of E3 ligase ligands in their design and application in cancer research. We will delve into the mechanism of action, present key quantitative data for prominent PROTACs, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved. While the term "E3 ligase Ligand 8" is a generic catalog identifier, this guide will explore the well-characterized E3 ligase ligands that form the foundation of this transformative technology.

Mechanism of Action: The PROTAC-Induced Ternary Complex

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] The mechanism of action revolves around the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.[2] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[2]

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. The most extensively utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL), primarily due to the availability of well-validated, high-affinity small molecule ligands.[3]

Quantitative Data on Key PROTACs in Cancer Research

The efficacy of PROTACs is typically evaluated by their DC50 (the concentration required to degrade 50% of the target protein) and IC50 (the half-maximal inhibitory concentration for cell growth). The following tables summarize key quantitative data for several well-characterized PROTACs targeting prominent cancer-related proteins.

Table 1: PROTACs Targeting Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4)

| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | IC50 | Reference(s) |

| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM | Nanomolar range | |

| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Not Reported | |

| dBET1 | CRBN | BRD2/3/4 | Various | Sub-nanomolar to nanomolar range | Not Reported | |

| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM, <5 nM | Not Reported |

Table 2: PROTACs Targeting Anti-Apoptotic Protein BCL-XL

| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | EC50 (Cell Viability) | Reference(s) |

| DT2216 | VHL | BCL-XL | MOLT-4 (T-ALL) | <100 nM | 0.052 µM | |

| XZ739 | CRBN | BCL-XL | MOLT-4 (T-ALL) | ~10 nM | 20-fold more potent than ABT-263 |

Table 3: PROTAC Targeting Androgen Receptor (AR)

| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) / Clinical Setting | DC50 | Clinical Activity (PSA50) | Reference(s) |

| ARV-110 | CRBN | Androgen Receptor (AR) | VCaP (Prostate Cancer) / mCRPC patients | <1 nM | 46% in patients with AR T878A/S and/or H875Y mutations |

Experimental Protocols

Accurate and reproducible evaluation of PROTAC efficacy is crucial for their development. This section provides detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is fundamental for quantifying the reduction in the target protein levels following PROTAC treatment.

Materials:

-

Cell line of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples to denature proteins and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.

Materials:

-

Cell line of interest

-

96-well plates

-

PROTAC compound

-

MTS assay kit

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

Assay: Add MTS solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex within cells.

Materials:

-

Cells expressing tagged versions of the POI and/or E3 ligase (e.g., Flag-tag, HA-tag)

-

PROTAC compound and proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-Flag) and for western blotting

-

Protein A/G magnetic beads

Methodology:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated POI) for a specified time.

-

Cell Lysis: Lyse the cells and collect the supernatant containing the protein complexes.

-

Immunoprecipitation (First Step):

-

Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-Flag for a Flag-tagged POI).

-

Add protein A/G magnetic beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binders.

-

-

Elution: Elute the captured protein complexes from the beads.

-

Immunoprecipitation (Second Step, Optional for Ternary Complex):

-

Use the eluate from the first IP for a second IP with an antibody against another component of the complex (e.g., anti-HA for an HA-tagged E3 ligase).

-

-

Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting using antibodies against all three components (POI, E3 ligase, and a tag if applicable) to confirm their co-precipitation.

In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of a PROTAC in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line for tumor implantation

-

PROTAC compound and vehicle solution

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), measuring them regularly with calipers.

-

Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose). Administer the PROTAC via the appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Efficacy Assessment: Monitor tumor volume and animal body weight throughout the study.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target degradation, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a deeper understanding of PROTAC technology.

Signaling Pathway Diagrams

Experimental Workflow Diagram

References

The Enigmatic Role of "E3 Ligase Ligand 8" in Ubiquitination: A Technical Dead End

A Commercially Available PROTAC Building Block Lacking Published Biological Characterization

"E3 Ligase Ligand 8," a chemical entity available from various suppliers for the development of Proteolysis Targeting Chimeras (PROTACs), presents a significant challenge for in-depth technical analysis due to a conspicuous absence of published scientific literature detailing its specific biological function. While marketed as a ligand for an E3 ubiquitin ligase—a crucial component of a PROTAC designed to hijack the cell's natural protein degradation machinery—its precise E3 ligase target, binding affinity, and functional role in ubiquitination remain undocumented in peer-reviewed research.

This technical guide sought to provide a comprehensive overview of "this compound," including its mechanism of action, quantitative data from relevant experiments, detailed experimental protocols, and visualizations of its associated signaling pathways. However, an exhaustive search of scientific databases and commercial product literature has revealed that while the chemical properties of this compound are defined, its biological characterization is not publicly available.

Chemical Identity of "this compound"

| Property | Value |

| IUPAC Name | ((2S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoyl)-L-leucine |

| CAS Number | 1225383-33-4 |

| Molecular Formula | C31H34N2O6 |

| Molecular Weight | 530.62 g/mol |

The structure of "this compound" incorporates an Fmoc-protected amino acid-like scaffold, a common feature in synthetic chemistry, but this alone does not definitively indicate its binding target among the over 600 known human E3 ligases.

The Ubiquitination Cascade and the Theoretical Role of an E3 Ligase Ligand

The process of ubiquitination is a fundamental cellular mechanism for protein degradation and signaling. It involves a three-enzyme cascade: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The E3 ligase is the substrate recognition component, responsible for selectively targeting specific proteins for ubiquitination.

In the context of a PROTAC, a heterobifunctional molecule is created by linking a ligand for a target protein to a ligand for an E3 ligase. This PROTAC then forms a ternary complex with the target protein and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome.

Below is a generalized workflow illustrating the PROTAC-mediated ubiquitination process.

Methodological & Application

Application Notes and Protocols for PROTAC Design and Synthesis: A Case Study with a Pomalidomide-Based BRD4 Degrader

Disclaimer: The following application note is intended for research and drug development professionals. The protocols described herein are for informational purposes and should be adapted and optimized for specific experimental conditions. Due to the lack of specific, publicly available scientific literature on "E3 ligase Ligand 8," this document utilizes Pomalidomide (B1683931), a well-characterized ligand for the Cereblon (CRBN) E3 ligase, as a representative example to illustrate the principles of PROTAC design and synthesis.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This "event-driven" pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors in terms of potency and the ability to target previously "undruggable" proteins.

This application note provides a comprehensive overview of the design and synthesis of a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene expression. We will describe the synthesis of a PROTAC composed of JQ1, a known BRD4 inhibitor, and pomalidomide, a ligand for the CRBN E3 ligase.

Principle of PROTAC Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The key steps are as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (e.g., BRD4) and an E3 ubiquitin ligase (e.g., CRBN), forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is not degraded in this process and can subsequently engage another POI and E3 ligase, acting catalytically.

Applications

PROTAC technology has broad therapeutic potential across various disease areas, including:

-

Oncology: Targeting oncogenic proteins, transcription factors, and drug-resistant kinases.

-

Neurodegenerative Diseases: Clearing pathogenic protein aggregates.

-

Immunology and Inflammation: Modulating inflammatory signaling pathways.

-

Infectious Diseases: Degrading viral proteins.

Data Presentation

Table 1: Biological Activity of a Representative JQ1-Pomalidomide PROTAC (dBET1)

| Parameter | Value | Reference |

| Target Protein | BRD4 | |

| E3 Ligase | Cereblon (CRBN) | |

| Cell Line | DLBCL cell lines | |

| Degradation Potency (DC50) | < 10 nM | |

| Maximal Degradation (Dmax) | > 90% | |

| Time to Onset of Degradation | < 4 hours | |

| Effect on Cell Viability | More effective at inhibiting proliferation than JQ1 |

Table 2: Representative Synthesis Reaction Conditions and Yields

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Pomalidomide-Linker Synthesis | 4-Fluorothalidomide, amine-linker, DIPEA, DMSO, 90 °C | High | |

| JQ1-Linker Synthesis | (+)-JQ1, linker with carboxylic acid, HATU, DIPEA, DMF | Variable | |

| Final PROTAC Coupling (One-Pot) | Pomalidomide-linker, activated JQ1-ester, DIPEA, DMSO | Up to 62% | |

| Final PROTAC Coupling (Solid-Phase) | Resin-bound pomalidomide, JQ1-linker, coupling agents | High Purity |

Experimental Protocols

Protocol 1: Synthesis of a JQ1-Pomalidomide PROTAC via a One-Pot Method

This protocol is adapted from a method for the rapid synthesis of pomalidomide conjugates.

Materials:

-

4-Fluorothalidomide

-

Amine-linker (e.g., a diamine with varying linker lengths)

-

(+)-JQ1-acid (synthesized separately)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

Anhydrous DMF (Dimethylformamide)

-

Standard organic synthesis glassware and purification equipment (e.g., HPLC)

Procedure:

-

Synthesis of Pomalidomide-Linker Intermediate:

-

In a round-bottom flask, dissolve 4-fluorothalidomide (1 eq) and the amine-linker (1.2 eq) in anhydrous DMSO.

-

Add DIPEA (3 eq) to the mixture.

-

Heat the reaction to 90 °C and stir until the 4-fluorothalidomide is consumed (monitor by LC-MS).

-

Cool the reaction to room temperature. This crude mixture containing the pomalidomide-linker can be used directly in the next step.

-

-

Activation of (+)-JQ1-acid:

-

In a separate flask, dissolve (+)-JQ1-acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2 eq).

-

Stir at room temperature for 15-30 minutes to form the activated ester.

-

-

Final PROTAC Synthesis:

-

Add the activated JQ1-ester solution to the crude pomalidomide-linker mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Protocol 2: Evaluation of BRD4 Degradation by Western Blot

This protocol outlines the steps to assess the degradation of the target protein BRD4 in cultured cells.

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231) or a relevant hematological cancer cell line (e.g., DLBCL).

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

For a mechanistic control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against BRD4 overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-Vinculin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Mandatory Visualizations

Caption: PROTAC Mechanism of Action.

Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. revvity.com [revvity.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating E3 Ligase Ligand 8 into a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[]

The choice of E3 ligase ligand and the design of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the incorporation of E3 ligase Ligand 8 , a peptidomimetic ligand, into a PROTAC linker. This compound (CAS 1225383-33-4) is a synthetic compound designed to recruit an E3 ubiquitin ligase. Its core structure is reminiscent of ligands that bind to the Inhibitor of Apoptosis Proteins (IAP) family of E3 ligases. The protocols outlined below provide a comprehensive workflow, from initial ligand-linker conjugation to the final cellular evaluation of the resulting PROTAC.

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a bridge, inducing proximity between a target protein and an E3 ligase. This induced proximity enables the E3 ligase to catalyze the ubiquitination of the target protein, leading to its recognition and subsequent degradation by the 26S proteasome.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Section 1: PROTAC Synthesis and Characterization

The synthesis of a PROTAC is a modular process involving the conjugation of a POI ligand and an E3 ligase ligand to a chemical linker. This compound possesses two primary reactive handles for linker attachment: a carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The Fmoc group must be removed prior to conjugation at the amine position. The choice of linker and conjugation chemistry is crucial and can significantly impact the final PROTAC's properties. Common linker types include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.

Caption: General workflow for PROTAC synthesis and purification.

Protocol 1A: Fmoc Deprotection of this compound

-

Dissolution: Dissolve this compound in a suitable organic solvent, such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add a 20% solution of piperidine (B6355638) in DMF to the reaction mixture.

-

Incubation: Stir the reaction at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, evaporate the solvent under reduced pressure. Co-evaporate with toluene (B28343) or another suitable solvent to remove residual piperidine.

-

Purification: Purify the resulting free amine product using flash column chromatography or preparative HPLC.

-

Confirmation: Confirm the identity and purity of the deprotected ligand by LC-MS and ¹H NMR.

Protocol 1B: PROTAC Synthesis via Amide Coupling

This protocol assumes conjugation between the deprotected amine of Ligand 8 and a linker containing a carboxylic acid.

-

Activation: Dissolve the amine-terminated POI ligand-linker conjugate in DMF. Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of the deprotected this compound in DMF to the activated mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Quenching & Extraction: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.

-

Characterization: Confirm the final product's identity, purity, and structure using LC-MS and NMR.

Table 1: Analytical Methods for PROTAC Characterization

This table summarizes key analytical techniques for validating the structure and purity of a synthesized PROTAC.

| Technique | Information Provided | Resolution | Sensitivity | Sample Requirements |

| Mass Spectrometry (MS) | Molecular weight confirmation, purity assessment. | Low (for conformation) | High (femtomole) | Low (µg) |

| NMR Spectroscopy | 3D structure confirmation, atom connectivity, purity. | Atomic | Moderate (micromolar) | High (mg) |

| HPLC/UPLC | Purity assessment, retention time, quantification. | High | High | Low (µg) |

Section 2: Biophysical and Biochemical Evaluation

Once synthesized and purified, the PROTAC must be evaluated for its ability to bind its intended targets and form a stable ternary complex. This is a critical step, as the stability of the ternary complex often correlates with degradation efficiency.

Caption: Stepwise workflow for the biophysical and cellular evaluation of a PROTAC.

Protocol 2A: Ternary Complex Formation using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay ideal for studying ternary complex formation.

-

Reagents:

-

Tagged E3 Ligase (e.g., GST-tagged cIAP1)

-

Tagged POI (e.g., His-tagged Target)

-

TR-FRET Donor Antibody (e.g., Anti-GST-Europium)

-

TR-FRET Acceptor Antibody/Reagent (e.g., Anti-His-XL665)

-

Synthesized PROTAC

-

Assay Buffer

-

-

Procedure:

-

Prepare a serial dilution of the PROTAC in assay buffer.

-

In a low-volume 384-well plate, add a constant concentration of the tagged E3 ligase and tagged POI.

-

Add the serially diluted PROTAC to the wells.

-

Add the donor and acceptor antibodies/reagents.

-

Incubate the plate in the dark at room temperature for the recommended time (e.g., 2-4 hours).

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. A successful ternary complex formation will typically produce a bell-shaped "hook effect" curve.

-

Table 2: Comparative Binding Affinities of Common E3 Ligase Ligands

This table provides context for the binding affinities researchers might aim for when characterizing their novel PROTAC. Values are representative and can vary based on the assay.

| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (K_D) to E3 |

| Cereblon (CRBN) | Glutarimide-based | Pomalidomide | ~250 nM |

| VHL | Hydroxyproline-based | VH032 | ~180 nM |

| MDM2 | cis-imidazoline-based | Nutlin-3 | ~90 nM |

| IAP | Peptidomimetic | Bestatin derivatives | 1-10 µM |

Section 3: Cellular Activity and Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. Western blotting is the gold-standard method for quantifying protein levels.

Protocol 3A: Western Blot for Target Protein Degradation

-

Cell Culture and Treatment:

-

Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture media.

-

Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification:

-